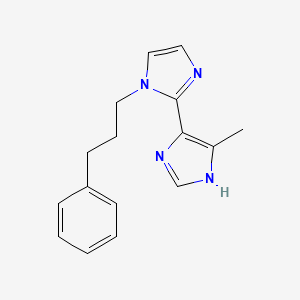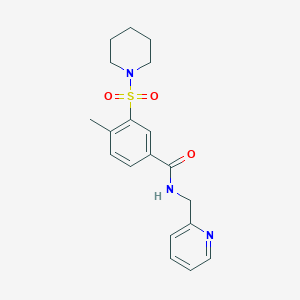![molecular formula C14H21N3O4 B5312908 ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5312908.png)
ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate, also known as EPIC, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. EPIC belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. By inhibiting the activity of acetylcholinesterase, ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate increases the levels of acetylcholine in the brain, which may improve cognitive function. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been found to possess antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has also been found to exhibit anticonvulsant and anti-inflammatory properties, which may make it useful for the treatment of epilepsy and other inflammatory disorders. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has also been found to be a potent inhibitor of acetylcholinesterase, which may make it useful for the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities with high purity. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate also exhibits various biological activities, making it suitable for a wide range of research applications. However, ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate its biological effects and potential applications.
Future Directions
Ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has several potential future directions for research. One area of research is the development of ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate as a drug candidate for the treatment of Alzheimer's disease. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has been found to be a potent inhibitor of acetylcholinesterase, which is a hallmark of Alzheimer's disease. Further research is needed to determine the efficacy and safety of ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate as a potential therapeutic agent for Alzheimer's disease. Another area of research is the development of ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate as a drug candidate for the treatment of epilepsy and other neurological disorders. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has been found to exhibit anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Further research is needed to determine the efficacy and safety of ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate as a potential therapeutic agent for epilepsy.
Synthesis Methods
Ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate can be synthesized using a multi-step process that involves the reaction of 3-(4-ethylphenyl)-5-propylisoxazole with piperazine and ethyl chloroformate. The reaction yields ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to produce ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate in large quantities with high purity, making it suitable for further research and development.
Scientific Research Applications
Ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the development of Alzheimer's disease. ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate has also been studied for its potential as a drug candidate for the treatment of epilepsy, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
ethyl 4-(5-propyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-3-5-11-10-12(15-21-11)13(18)16-6-8-17(9-7-16)14(19)20-4-2/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXIXLHJAGPRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)N2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5312829.png)
methanone](/img/structure/B5312836.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312843.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)

![N-(3-furylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5312877.png)

![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)

![2-methyl-6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5312917.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)
![N'-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B5312926.png)
